![molecular formula C11H13NO3S B15166427 2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)- CAS No. 646034-65-3](/img/structure/B15166427.png)
2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)-
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Overview
Description
2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)- is an organic compound that belongs to the class of propenoic acids. This compound features a thienyl group, an acetylamino group, and a propenoic acid moiety, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)- typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl group can be synthesized through the reaction of ethyl bromide with thiophene in the presence of a base.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Propenoic Acid Formation: The final step involves the formation of the propenoic acid moiety through a reaction with acrylic acid under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetylamino and thienyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetylamino group may participate in hydrogen bonding and other interactions with enzymes or receptors, while the thienyl group can influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-(amino)-3-(5-ethyl-2-thienyl)-, (2E)-: Similar structure but with an amino group instead of an acetylamino group.
2-Propenoic acid, 2-(acetylamino)-3-(5-methyl-2-thienyl)-, (2E)-: Similar structure but with a methyl group instead of an ethyl group on the thienyl ring.
Uniqueness
The presence of the acetylamino group and the specific substitution pattern on the thienyl ring make 2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)- unique
Biological Activity
2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, commonly known by its IUPAC name, is an organic compound with the molecular formula C11H13NO3S and a molecular weight of approximately 239.29 g/mol. This compound belongs to the class of propenoic acids and features an acetylamino group at the 2-position and a thienyl moiety at the 3-position, specifically a 5-ethyl-2-thienyl group. Its unique chemical structure suggests potential applications in pharmaceuticals and agrochemicals due to its biological activity.
The structural features of 2-propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)- contribute to its reactivity and biological properties. The presence of the acetylamino group enhances its solubility in biological systems, while the thienyl moiety may impart specific interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C11H13NO3S |
Molecular Weight | 239.29 g/mol |
IUPAC Name | 2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)- |
Biological Activity
Research indicates that compounds similar to 2-propenoic acid, particularly those containing thienyl groups, exhibit various biological activities. These include:
- Antimicrobial Activity : Compounds with thienyl structures have shown potential as antimicrobial agents. The presence of electron-withdrawing groups can enhance their efficacy against bacterial strains.
- Cytotoxicity : Studies have indicated that derivatives of thienylacrylic acids can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes. For instance, it has been suggested that similar compounds inhibit cytosolic phospholipase A2α (cPLA2α), which plays a crucial role in inflammation and pain signaling pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thienyl derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited significant inhibition zones, indicating potential as antibiotic agents.
- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that 2-propenoic acid derivatives could induce apoptosis in human breast cancer cells. The study highlighted the importance of structural modifications in enhancing cytotoxicity .
- Enzymatic Activity Modulation : Research focused on the inhibition of cPLA2α revealed that compounds structurally related to 2-propenoic acid significantly reduced enzyme activity in cell-based assays, suggesting a pathway for therapeutic development against inflammatory diseases .
Properties
CAS No. |
646034-65-3 |
---|---|
Molecular Formula |
C11H13NO3S |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
2-acetamido-3-(5-ethylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-3-8-4-5-9(16-8)6-10(11(14)15)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
OTVMABACDRCJDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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